molecular formula C23H21NO B1673183 Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)- CAS No. 824955-98-8

Methanone, (4-methyl-1-naphthalenyl)(1-propyl-1H-indol-3-yl)-

Cat. No.: B1673183
CAS No.: 824955-98-8
M. Wt: 327.4 g/mol
InChI Key: DUBUGSKBMMXSOU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of JWH-120 involves the reaction of 1-propyl-1H-indole-3-carboxylic acid with 4-methyl-1-naphthoyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or pyridine, and the product is purified through recrystallization or chromatography

Chemical Reactions Analysis

JWH-120 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various derivatives of JWH-120 with modified functional groups.

Scientific Research Applications

Comparison with Similar Compounds

JWH-120 is part of a larger family of synthetic cannabinoids, including compounds such as JWH-122, JWH-193, JWH-210, and JWH-398 . Compared to these compounds, JWH-120 is unique in its selective binding affinity for the CB2 receptor, which distinguishes it from other synthetic cannabinoids that may have higher affinity for the CB1 receptor. This selectivity makes JWH-120 a valuable tool for studying the specific effects of CB2 receptor activation without the psychoactive effects associated with CB1 receptor activation .

Similar compounds include:

Properties

CAS No.

824955-98-8

Molecular Formula

C23H21NO

Molecular Weight

327.4 g/mol

IUPAC Name

(4-methylnaphthalen-1-yl)-(1-propylindol-3-yl)methanone

InChI

InChI=1S/C23H21NO/c1-3-14-24-15-21(19-10-6-7-11-22(19)24)23(25)20-13-12-16(2)17-8-4-5-9-18(17)20/h4-13,15H,3,14H2,1-2H3

InChI Key

DUBUGSKBMMXSOU-UHFFFAOYSA-N

SMILES

CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C

Appearance

Solid powder

Key on ui other cas no.

824955-98-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JWH-120;  JWH 120;  JWH120; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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